molecular formula C10H13ClN2O2 B031455 4-(Boc-amino)-2-chloropyridine CAS No. 234108-73-7

4-(Boc-amino)-2-chloropyridine

Cat. No.: B031455
CAS No.: 234108-73-7
M. Wt: 228.67 g/mol
InChI Key: SJCKHLJWAXGPGT-UHFFFAOYSA-N
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Description

4-(Boc-amino)-2-chloropyridine, also known as this compound, is a useful research compound. Its molecular formula is C10H13ClN2O2 and its molecular weight is 228.67 g/mol. The purity is usually 95%.
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Scientific Research Applications

Computational Studies and Spectroscopic Properties 4-(Boc-amino)-2-chloropyridine has been the subject of computational studies using density functional theory (DFT) methods. These studies have focused on understanding its structure and spectroscopic properties, including vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and electronic properties like HOMO-LUMO energies and absorption wavelengths. This research provides insight into the molecule's nonlinear optical (NLO) properties, essential for developing advanced materials and technologies (Vural, 2015).

Synthesis and Derivatives for Chemical Research The molecule has been used in the synthesis of various chemical derivatives. For instance, derivatives of 2-amino-4-pentenoic acid (allylglycine) have been epoxidized and cyclized to form 4-hydroxyproline derivatives, demonstrating the molecule's utility in creating complex organic structures (Krishnamurthy et al., 2014).

Coordination Compounds and Luminescence Properties In coordination chemistry, this compound has been used to synthesize Mn(II) and Cd(II) thiocyanate coordination compounds. These compounds exhibit interesting thermal, magnetic, and luminescence properties, making them potential candidates for various applications in materials science (Suckert et al., 2017).

Solid-State Chemistry and Magnetic Properties In solid-state chemistry, a coordination polymer involving Ni(NCS)2 and 4-(Boc-amino)pyridine has been synthesized. This polymer exhibits microporosity and interesting magnetic properties, demonstrating the molecule's potential in developing new materials with unique physical properties (Suckert et al., 2017).

Mechanism of Action

Target of Action

Pyridine derivatives are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

The mode of action of 4-(Boc-amino)-2-chloropyridine involves the Boc (tert-butoxycarbonyl) group, which is commonly used in organic synthesis as a protecting group for amines . The Boc group can be introduced to the amino function of a compound, providing protection during synthesis and can be removed under acidic conditions . This property allows for selective reactions to occur at other functional groups in the molecule without affecting the protected amine .

Biochemical Pathways

Pyridine and its derivatives are key structures in many pharmaceuticals and natural products, playing crucial roles in several biological pathways .

Pharmacokinetics

The boc group is known to improve the lipophilicity of compounds, which can enhance cellular absorption and distribution . The metabolism and excretion of this compound would likely depend on the specific biological system in which it is used.

Result of Action

The compound’s boc group plays a pivotal role in the synthesis of multifunctional targets, particularly in the context of peptide synthesis . The introduction and subsequent removal of the Boc group allow for the selective modification of compounds, which can lead to various molecular and cellular effects depending on the specific targets and biological systems involved .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Boc group can be removed under acidic conditions, which means that the pH of the environment can affect the compound’s action . Additionally, the compound’s stability and reactivity can be influenced by factors such as temperature and the presence of other reactive species .

Safety and Hazards

Safety data sheets for Boc-protected compounds typically indicate that they may cause skin and eye irritation, and may be harmful if inhaled . Appropriate personal protective equipment should be worn when handling these compounds .

Future Directions

Boc-protected amines are widely used in the synthesis of pharmaceuticals and biologically active molecules . As such, research into more efficient methods for Boc protection and deprotection, as well as the synthesis of new Boc-protected compounds, is ongoing .

Properties

IUPAC Name

tert-butyl N-(2-chloropyridin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2/c1-10(2,3)15-9(14)13-7-4-5-12-8(11)6-7/h4-6H,1-3H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJCKHLJWAXGPGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80618905
Record name tert-Butyl (2-chloropyridin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80618905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

234108-73-7
Record name tert-Butyl (2-chloropyridin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80618905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(2-chloropyridin-4-yl)carbamate
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Synthesis routes and methods

Procedure details

1.69 g (7.78 mmol, 1 eq) of tert-butyl dicarbonate dissolved in 50 ml of dichloromethane, in the presence of 95 mg of dimethylaminopyridine, are added to a solution of 1 g (7.78 mmol, 1 eq) of 4-amino-2-chloropyridine in 30 mL of dichloromethane in the presence of 1.19 mL (1.19 mmol, 1.1 eq) of triethylamine. The reaction mixture is stirred overnight at room temperature. The reaction is stopped by adding 100 ml of water and is then extracted with dichloromethane. The organic phases are combined and dried over sodium sulfate. The solvents are evaporated off and the residue is then chromatographed on silica gel (70/30 to 50/50 heptane/ethyl acetate). The oil obtained is crystallized from pentane. 1.40 g of tert-butyl (2-chloropyrid-4-yl)carbamate are obtained. Yield=80%.
Name
tert-butyl dicarbonate
Quantity
1.69 g
Type
reactant
Reaction Step One
Quantity
95 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
1.19 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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